molecular formula C6H6BrClN2O B2748313 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 2068151-92-6

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2748313
CAS No.: 2068151-92-6
M. Wt: 237.48
InChI Key: FEHFXWYHFBJPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H6BrClN2O. It is a white to off-white powder or crystalline solid. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the compound make it reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and biological assays to study enzyme activity and protein interactions .

Comparison with Similar Compounds

2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of scientific research.

Properties

IUPAC Name

2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHFXWYHFBJPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.